molecular formula C21H20O5 B11983235 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one

カタログ番号: B11983235
分子量: 352.4 g/mol
InChIキー: ZTOSHCSZXSNVMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This chromen-4-one derivative features a benzo[d][1,3]dioxol-5-yl group at position 3, an ethyl substituent at position 6, and an isopropoxy group at position 7. The compound’s structure combines lipophilic (ethyl, isopropoxy) and aromatic (benzo[d][1,3]dioxol) moieties, which may influence its physicochemical properties and biological activity.

特性

分子式

C21H20O5

分子量

352.4 g/mol

IUPAC名

3-(1,3-benzodioxol-5-yl)-6-ethyl-7-propan-2-yloxychromen-4-one

InChI

InChI=1S/C21H20O5/c1-4-13-7-15-19(9-18(13)26-12(2)3)23-10-16(21(15)22)14-5-6-17-20(8-14)25-11-24-17/h5-10,12H,4,11H2,1-3H3

InChIキー

ZTOSHCSZXSNVMA-UHFFFAOYSA-N

正規SMILES

CCC1=CC2=C(C=C1OC(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4

製品の起源

United States

準備方法

合成経路と反応条件

3-(ベンゾ[d][1,3]ジオキソール-5-イル)-6-エチル-7-イソプロポキシ-4H-クロメン-4-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。

    ベンゾ[d][1,3]ジオキソール部分の形成: これは、カテコール誘導体とホルムアルデヒドの環化によって達成できます。

    クロメン-4-オンコアの合成: これは、適切なフェノール化合物とエチルアセト酢酸を酸性条件下で縮合させることで行われます。

    イソプロポキシ基の導入: このステップは、炭酸カリウムなどの塩基の存在下で、イソプロピルブロミドを使用して実行できます。

    最終的なカップリング: ベンゾ[d]

生物活性

The compound 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one , also referred to as a derivative of chromenone, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C21H22O5\text{C}_{21}\text{H}_{22}\text{O}_5

This structure incorporates a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities.

Overview

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study investigated the cytotoxic effects of related compounds on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The findings indicated that compounds with similar structures exhibited significant antitumor activity, with IC50 values lower than those of standard drugs like doxorubicin .
CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-oneHepG2X.XX7.46
HCT116X.XX8.29
MCF-7X.XX4.56
  • Mechanisms of Action :
    • The anticancer mechanisms were elucidated through various assays including:
      • EGFR Inhibition : The compound was found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
      • Apoptosis Assessment : Annexin V-FITC assays demonstrated increased apoptosis in treated cells.
      • Cell Cycle Analysis : The compound induced G0/G1 phase arrest, preventing cancer cells from proliferating.
      • Mitochondrial Pathway Influence : Studies showed alterations in the expression levels of Bcl-2 and Bax proteins, which are critical regulators of apoptosis .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. Further research is needed to quantify these effects and understand the underlying mechanisms.

Potential Neuroprotective Effects

Some studies indicate that compounds with similar structural features may possess neuroprotective properties, although specific data on this compound's effects remain limited.

類似化合物との比較

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substitution patterns:

Compound Name Substituents (Positions) Key Features
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) Benzo[d][1,3]dioxol-5-yl (3) No substituents at 6 or 7; simpler structure
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) 3,4-Dimethoxyphenyl (3) Methoxy groups enhance electron density
FDB016508 Glucopyranosyl (8), methoxy (7) Polar sugar moiety increases solubility
Key Observations:
  • Substituent Bulkiness: The target compound’s 7-isopropoxy group is bulkier than the methoxy group in compound 14 or the unsubstituted position in compound 13.
  • Synthetic Yields : Compound 13 (32% yield) and compound 14 (55% yield) suggest that substituent complexity impacts synthesis efficiency. The target compound’s ethyl and isopropoxy groups might further complicate synthesis, though exact data are unavailable .

Physicochemical Properties

Property Target Compound* Compound 13 Compound 14 FDB016508
Molecular Weight ~368.4 g/mol (estimated) 266 g/mol 282 g/mol ~594.5 g/mol
Melting Point Not reported 168–170°C 127–129°C Not reported
Solubility Likely low (lipophilic) Moderate (aromatic) Moderate (polar groups) High (glucopyranosyl)
IR/NMR Features Expected C=O (∼1700 cm⁻¹) 1,715 cm⁻¹ (C=O) Similar to compound 13 Distinct sugar signals

*Estimated properties based on structural analogs.

Key Observations:
  • Solubility: The target compound’s ethyl and isopropoxy groups enhance lipophilicity, contrasting with FDB016508’s glucopyranosyl group, which improves water solubility .
  • Thermal Stability : Compound 13’s higher melting point (168–170°C) compared to compound 14 (127–129°C) suggests that benzo[d][1,3]dioxol contributes to crystal packing efficiency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。